molecular formula C5HBrF3NOS B11856488 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde

2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B11856488
M. Wt: 260.03 g/mol
InChI Key: WADGMOLWQJWYOW-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fourth position, and an aldehyde group at the fifth position of the thiazole ring. It is a white crystalline solid with a distinct odor and is insoluble in water but soluble in organic solvents like methanol and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of 2-bromo-5-chlorothiazole with formaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium ethoxide or other nucleophiles can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of various substituted thiazoles.

    Oxidation: Formation of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid.

    Reduction: Formation of 2-Bromo-4-(trifluoromethyl)thiazole-5-methanol.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is not fully elucidated. compounds containing the thiazole ring are known to interact with various biological targets. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The aldehyde group further enhances its versatility in synthetic applications and potential biological interactions.

Properties

Molecular Formula

C5HBrF3NOS

Molecular Weight

260.03 g/mol

IUPAC Name

2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5HBrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h1H

InChI Key

WADGMOLWQJWYOW-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(N=C(S1)Br)C(F)(F)F

Origin of Product

United States

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